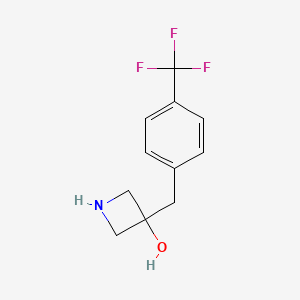

3-(4-(Trifluoromethyl)benzyl)azetidin-3-ol

説明

3-(4-(Trifluoromethyl)benzyl)azetidin-3-ol is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring) substituted with a hydroxyl group at the 3-position and a benzyl group bearing a trifluoromethyl (-CF₃) substituent at the para position of the aromatic ring. The molecular formula is C₁₁H₁₂F₃NO, with a molecular weight of 255.22 g/mol.

特性

分子式 |

C11H12F3NO |

|---|---|

分子量 |

231.21 g/mol |

IUPAC名 |

3-[[4-(trifluoromethyl)phenyl]methyl]azetidin-3-ol |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)5-10(16)6-15-7-10/h1-4,15-16H,5-7H2 |

InChIキー |

WSQICQXIODPTTB-UHFFFAOYSA-N |

正規SMILES |

C1C(CN1)(CC2=CC=C(C=C2)C(F)(F)F)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethyl)benzyl)azetidin-3-ol typically involves the reaction of 4-(trifluoromethyl)benzyl bromide with azetidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of 3-(4-(Trifluoromethyl)benzyl)azetidin-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

化学反応の分析

Types of Reactions

3-(4-(Trifluoromethyl)benzyl)azetidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the azetidin-3-ol moiety can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 3-(4-(Trifluoromethyl)benzyl)azetidin-3-one.

Reduction: Formation of 3-(4-(Trifluoromethyl)benzyl)azetidine.

Substitution: Formation of various substituted azetidines depending on the nucleophile used.

科学的研究の応用

3-(4-(Trifluoromethyl)benzyl)azetidin-3-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical properties and biological activity.

Industry: Utilized in the development of new materials and catalysts for various industrial processes.

作用機序

The mechanism of action of 3-(4-(Trifluoromethyl)benzyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituted Benzyl Azetidin-3-ol Derivatives

Table 1: Comparison of Benzyl-Substituted Azetidin-3-ol Derivatives

| Compound Name | Structural Variation | Key Properties/Activities | Reference |

|---|---|---|---|

| 3-(3-Fluorobenzyl)azetidin-3-ol | Fluorine at meta position on benzyl | Altered electronic effects; moderate receptor binding | |

| 3-(4-Chlorobenzyl)azetidin-3-ol | Chlorine at para position on benzyl | Increased steric bulk; antimicrobial activity | |

| 3-(2,3-Difluorobenzyl)azetidin-3-ol | Two fluorines at ortho/meta positions | Enhanced reactivity; potential anticancer effects | |

| 1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol | Trifluoromethyl at ortho position | Strong antiproliferative activity |

Key Observations :

- Position of Halogen/CF₃ : The para-trifluoromethyl group in the target compound maximizes electronic effects (e.g., electron-withdrawing) and steric interactions compared to meta- or ortho-substituted analogs, leading to superior binding affinity .

- Chlorine vs. Fluorine : Chlorine’s larger atomic size reduces metabolic stability compared to fluorine but increases antimicrobial potency .

Azetidine Derivatives with Heterocyclic or Functional Group Modifications

Table 2: Comparison with Heterocyclic or Functionalized Analogs

| Compound Name | Structural Feature | Key Properties/Activities | Reference |

|---|---|---|---|

| 1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidin-3-ol | Pyrimidine ring with CF₃ | Enhanced antitumor activity | |

| 3-Methylazetidin-3-ol; trifluoroacetic acid | Methyl and trifluoroacetate groups | High acidity; broad synthetic utility | |

| 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol | Thiazole moiety with CF₃ | Anti-inflammatory properties |

Key Observations :

- Thiazole/Pyrimidine Moieties : These heterocycles introduce planar aromatic systems, improving interactions with hydrophobic enzyme pockets compared to the benzyl group in the target compound .

- Trifluoroacetate Group : Increases acidity and reactivity in synthetic applications but reduces bioavailability due to poor membrane permeability .

Halogenated and Methoxy-Substituted Analogs

Table 3: Halogen and Methoxy Substitutions

| Compound Name | Structural Variation | Key Properties/Activities | Reference |

|---|---|---|---|

| 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol | Methoxy and fluorine on phenyl ring | Dual electronic effects; enzyme inhibition | |

| 3-(3-Bromo-4-methoxybenzyl)azetidin-3-ol | Bromine and methoxy on benzyl | High steric hindrance; slow metabolism | |

| 4-Methoxy-3-(trifluoromethyl)benzyl alcohol | Methoxy and CF₃ on benzyl (non-azetidine) | Solvent properties; limited bioactivity |

Key Observations :

- Methoxy Groups : Improve solubility but reduce target specificity due to increased polarity .

- Bromine Substitution : Enhances covalent binding to proteins but increases toxicity risks .

Unique Advantages of 3-(4-(Trifluoromethyl)benzyl)azetidin-3-ol

Optimal Lipophilicity : The para-trifluoromethyl group balances lipophilicity and metabolic stability, outperforming analogs with ortho/meta substituents or chlorine/bromine .

Rigid Azetidine Core : The four-membered ring imposes conformational constraints, enhancing selectivity for biological targets compared to five-membered (pyrrolidine) or three-membered (aziridine) analogs .

Synergistic Functional Groups : The hydroxyl and CF₃ groups act cooperatively—hydroxyl enables hydrogen bonding, while CF₃ stabilizes hydrophobic interactions, a combination absent in most analogs .

生物活性

3-(4-(Trifluoromethyl)benzyl)azetidin-3-ol is a synthetic compound belonging to the azetidine class, characterized by a four-membered ring structure. The incorporation of a trifluoromethyl group significantly influences its biological properties, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its anticancer potential, enzyme inhibition, and neuroprotective effects.

Chemical Structure and Properties

The chemical formula for 3-(4-(Trifluoromethyl)benzyl)azetidin-3-ol is , and it features a trifluoromethyl group attached to a benzyl moiety, which enhances lipophilicity and binding affinity to biological targets. The azetidine ring contributes to the compound's structural rigidity, facilitating specific interactions with enzymes and receptors.

Anticancer Activity

Recent studies have demonstrated that derivatives of azetidine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with trifluoromethyl substitutions showed enhanced activity compared to their non-fluorinated counterparts.

Table 1: Antiproliferative Activity of Trifluoromethyl Azetidine Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 9b | A549 | <5 |

| 9d | HCT116 | <3 |

| 9e | MCF7 | <5 |

| 9g | PC3 | <5 |

The IC50 values indicate that compounds like 9b and 9d exhibit potent activity against multiple cancer types, surpassing the efficacy of conventional chemotherapeutics such as sorafenib .

Enzyme Inhibition

The mechanism of action for 3-(4-(Trifluoromethyl)benzyl)azetidin-3-ol includes the inhibition of key enzymes involved in cancer progression. Notably, it has been reported to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases and certain cancers.

Table 2: MAO-B Inhibitory Activity of Azetidine Derivatives

| Compound | IC50 (nM) | Selectivity Index (SI) |

|---|---|---|

| M4 | 4.7 | High |

| M1 | 26 | Moderate |

These findings suggest that the trifluoromethyl group enhances the binding affinity of these compounds towards MAO-B, making them potential candidates for further development in treating neurological disorders .

Neuroprotective Effects

In addition to its anticancer properties, research indicates that 3-(4-(Trifluoromethyl)benzyl)azetidin-3-ol exhibits neuroprotective effects. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease.

Table 3: Neuroprotective Activity Against AChE

| Compound | AChE Inhibition (%) |

|---|---|

| Rivastigmine | 75% |

| Compound A | 70% |

| Compound B | 65% |

The neuroprotective activity is attributed to its ability to reduce oxidative stress and modulate apoptotic pathways in neuronal cells .

Case Studies

- Anticancer Efficacy in Preclinical Models : In a study involving human cancer cell lines, treatment with trifluoromethyl-substituted azetidines resulted in significant G2/M phase arrest in MCF-7 cells, indicating a disruption in cell cycle progression .

- Neuroprotection in Animal Models : In models of Parkinson's disease induced by salsolinol, compounds derived from azetidines demonstrated protective effects by reducing neuronal apoptosis and maintaining cellular integrity through modulation of oxidative stress markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。